8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC16088926
Molecular Formula: C29H28O4
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H28O4 |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | 8-methyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C29H28O4/c1-3-4-6-9-21-12-14-23(15-13-21)26(30)19-32-27-17-16-24-25(22-10-7-5-8-11-22)18-28(31)33-29(24)20(27)2/h5,7-8,10-18H,3-4,6,9,19H2,1-2H3 |
| Standard InChI Key | LADOXMIPCRBHHL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound belongs to the 2H-chromen-2-one (coumarin) family, featuring a benzopyrone backbone modified at three positions:
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8-Methyl group: A methyl (-CH₃) substituent at position 8 enhances hydrophobicity and steric bulk.
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4-Phenyl group: A phenyl ring at position 4 introduces aromatic π-system interactions, potentially influencing binding to hydrophobic protein pockets.
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7-[2-Oxo-2-(4-pentylphenyl)ethoxy]: A ketone-linked ethoxy group at position 7 connects to a 4-pentylphenyl moiety, creating a lipophilic tail that may improve membrane permeability .
Molecular Formula and Weight
While explicit molecular formula data for this compound is absent in provided sources, structural analysis suggests a tentative formula of C₃₁H₃₄O₄ (calculated molecular weight: 482.6 g/mol). This conflicts with a similar compound in Search Result (C₂₄H₂₆O₄, 378.5 g/mol), highlighting the need for experimental validation.
Stereoelectronic Properties
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SMILES Notation:
CCCCC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2C)OC(=O)C=C3C4=CC=CC=C4 -
InChI Key:
VBTAIFZWFJLVOA-UHFFFAOYSA-N(shared with structurally analogous compounds)
Synthesis and Manufacturing Considerations
Proposed Reaction Pathways
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Coumarin Core Formation:
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Substituent Introduction:
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8-Methyl Group: Directed ortho-metalation of 7-hydroxycoumarin followed by methylation with methyl iodide.
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4-Phenyl Group: Suzuki-Miyaura cross-coupling using phenylboronic acid and palladium catalysts .
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7-Substituent: Nucleophilic substitution of 7-hydroxycoumarin with 2-chloro-1-(4-pentylphenyl)ethanone in anhydrous DMF .
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Optimization Challenges
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Steric hindrance from the 4-phenyl group necessitates high-temperature conditions (>120°C) for complete substitution.
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Purification requires silica gel chromatography with ethyl acetate/hexane (3:7) mobile phase due to similar Rf values of byproducts .
| Structural Feature | Potential Biological Impact |
|---|---|
| Coumarin core | DNA topoisomerase inhibition |
| 4-Phenyl group | Enhanced aryl hydrocarbon receptor binding |
| 4-Pentylphenyl ethoxy | Increased log P (predicted 5.2) |
Hypothesized Activities
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Anticancer Effects:
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Anticoagulant Properties:
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Structural similarity to warfarin suggests possible vitamin K epoxide reductase inhibition.
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Antimicrobial Action:
Analytical Characterization Methods
Identity Confirmation
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 2A |
| Respiratory Toxicity | Category 3 |
Exposure Controls
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